![molecular formula C11H8O5S B5546667 5-[(5-羧基-2-噻吩基)甲基]-2-呋喃甲酸](/img/structure/B5546667.png)

5-[(5-羧基-2-噻吩基)甲基]-2-呋喃甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related furanic compounds, such as 2,5-furandicarboxylic acid (FDCA), has been achieved through various carboxylation reactions starting from furoic acid and CO2, employing different catalytic and stoichiometric processes. This approach is crucial as it bypasses the glucose isomerization and selectivity issues observed in alternative routes to FDCA, making it a green alternative for the polymer industry (Drault et al., 2020). Additionally, controlled Birch conditions have been used to synthesize 5-substituted-2,5-dihydro-2-furoic acids, highlighting the diverse methodologies applicable in the synthesis of furanic derivatives (Masamune et al., 1975).

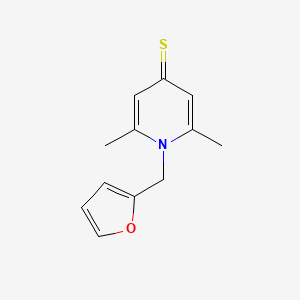

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through various spectroscopic and analytical techniques, revealing significant information on the molecular conformation and electron distribution within the molecule. For example, studies on 5-furan-2yl derivatives have confirmed their structures via elemental analyses, IR, and 1H-NMR spectra, indicating the presence of thiol-thione tautomeric equilibrium (Koparır et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving furanic compounds are diverse and can lead to various functional derivatives. For instance, the Birch reduction of heterocyclic carboxylic acids, such as 3-furoic acid, underlines the reductive capabilities and the potential for structural modification through hydrogenation processes (Kinoshita et al., 1975).

Physical Properties Analysis

The physical properties of furanic derivatives, including melting points, solubility, and crystalline structure, are crucial for their application in material science and chemical engineering. Research on the structural and vibrational spectra of related compounds, such as indolecarboxylic acids, provides insight into the molecular interactions and stability of these compounds (Morzyk-Ociepa et al., 2004).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and compatibility with other compounds, are fundamental for the development of new materials and chemicals. Studies have shown that carboxylation enhances the fragmentation of furan upon resonant electron attachment, highlighting the impact of functional group modification on the chemical behavior of furanic compounds (Zawadzki et al., 2020).

科学研究应用

化学合成和反应:

- 已探索了杂环羧酸(如呋喃甲酸)的伯奇还原,以产生不同的化学结构。此过程涉及在液氨中用钠和 2-丙醇还原 3-呋喃甲酸,从而生成化合物,例如 2,3-二氢-3-呋喃甲酸 (Kinoshita, Miyano, & Miwa, 1975)。

- 使用 Comamonas testosteroni SC1588 细胞,以高产率合成了各种呋喃羧酸,包括 5-甲基-2-呋喃羧酸和 5-甲氧基甲基-2-呋喃羧酸 (Wen, Zhang, Zong, & Li, 2020)。

材料科学应用:

- 源自呋喃甲酸的呋喃-2,5-二甲酸 (FDCA) 是一种生物质衍生的二酸,用于生产聚合物,如聚对苯二甲酸乙二醇酯 (PEF),一种石油衍生的聚对苯二甲酸乙二醇酯 (PET) 的替代品。已探索了碳酸盐促进的 C-H 羧化,以从 2-呋喃甲酸和 CO2 合成 FDCA (Dick, Frankhouser, Banerjee, & Kanan, 2017)。

生化应用:

- 呋喃羧酸已被确认为医药和聚合物工业中很有前途的生物基构建模块。已使用辅因子工程的大肠杆菌细胞优化了它们的生产,从而提高了生产力和底物耐受性 (Zhang, Wang, Li, Guo, Zong, & Li, 2020)。

分析化学:

- 已开发出高效液相色谱方法来测定各种样品中的化合物,如 2-呋喃甲酸,这证明了呋喃甲酸在分析应用中的重要性 (Nozal, Bernal, Toribio, Jiménez, & Martín, 2001)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

5-[(5-carboxythiophen-2-yl)methyl]furan-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O5S/c12-10(13)8-3-1-6(16-8)5-7-2-4-9(17-7)11(14)15/h1-4H,5H2,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGVUZSITQDYLLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C(=O)O)CC2=CC=C(S2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(5-Carboxy-2-thienyl)methyl]-2-furoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3S*,4R*)-4-ethoxytetrahydro-3-furanyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5546588.png)

![2,2-dimethyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B5546593.png)

![N-[4-(4-acetyl-1-piperazinyl)phenyl]-4-fluorobenzamide](/img/structure/B5546608.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5546615.png)

![N,N-diethyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5546616.png)

![2-methyl-3-(4-methylbenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5546619.png)

![1-{3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoyl}-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5546630.png)

![2-methyl-1-(2H-tetrazol-5-yl)-5,6-dihydrobenzo[f]isoquinoline](/img/structure/B5546641.png)

![N-({[4-(chloromethyl)-6-(dimethylamino)-1,3,5-triazin-2-yl]amino}carbonyl)-4-methylbenzenesulfonamide](/img/structure/B5546660.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-4-morpholinecarboxamide](/img/structure/B5546665.png)

![N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2-thiophenecarboxamide](/img/structure/B5546666.png)

![(4aR*,7aS*)-1-(2-methoxyethyl)-4-[(3-propyl-1H-pyrazol-4-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5546671.png)

![methyl 4-{2-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}benzoate](/img/structure/B5546677.png)